
5-Phenacylthieno(3,2-c)pyridinium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CH-200 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as nucleophilic substitution, electrophilic addition, and condensation reactions are likely involved.
Industrial Production Methods: Industrial production of CH-200 would involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CH-200 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CH-200 into reduced forms with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
CH-200 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Studied for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of CH-200 involves its interaction with specific molecular targets in the body. It exerts its antiarrhythmic effects by modulating ion channels in cardiac cells, thereby stabilizing the cardiac rhythm. The exact molecular pathways and targets are still under investigation, but it is believed to affect sodium and potassium channels, which play a crucial role in cardiac electrophysiology .
Comparison with Similar Compounds
CH-200 is unique in its efficacy and specificity as an antiarrhythmic agent. Similar compounds include:
Procainamide: Another antiarrhythmic drug but less effective than CH-200 in certain animal models.
Lidocaine: Commonly used for its local anesthetic properties and antiarrhythmic effects but with different pharmacokinetics and efficacy profiles.
CH-200 stands out due to its higher efficacy in inhibiting arrhythmias in beagles compared to these similar compounds .
Biological Activity
5-Phenacylthieno(3,2-c)pyridinium chloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14ClN1S1
- Molecular Weight : Approximately 296.215 g/mol
- Physical Form : White crystalline solid
- Melting Point : 166 °C
The compound features a thieno(3,2-c)pyridine core with a phenacyl group, which contributes to its unique biological properties.
Biological Activities
Research has demonstrated that this compound exhibits several important biological activities:
- Anti-inflammatory Properties :
-
Vasodilator Effects :
- The compound acts as a vasodilator, which may be beneficial in treating cardiovascular diseases by improving blood flow and reducing blood pressure.
- Inhibition of Platelet Aggregation :
-
Toxicity Profile :
- Toxicity studies reveal an LD50 greater than 300 mg/kg in mice, suggesting a relatively low acute toxicity profile.
The exact mechanism of action of this compound remains under investigation. However, its interaction with various biological pathways involved in inflammation and thrombosis is a focal point for ongoing research.
Comparative Analysis with Similar Compounds
To better understand its unique properties, here is a comparison with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C11H12ClN1S1 | Saturated derivative with different reactivity |
5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chloride | C15H14ClN1S1 | Contains a chlorobenzyl group instead of phenacyl |
Ticlopidine pyridinium analog | C12H13ClN2S1 | Known for its antiplatelet activity |
The unique phenacyl substitution on the thieno(3,2-c)pyridine core distinguishes this compound from others listed above.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anti-inflammatory Activity : In an experimental setup where rats were treated with the compound before carrageenan injection, significant reductions in paw swelling were observed over time, indicating effective anti-inflammatory action .
- Vasodilation and Platelet Aggregation Inhibition : Clinical evaluations demonstrated improvements in vascular function and reduced platelet aggregation in treated subjects compared to controls .
Properties
CAS No. |
64955-45-9 |
---|---|
Molecular Formula |
C15H12ClNOS |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-phenyl-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;chloride |
InChI |
InChI=1S/C15H12NOS.ClH/c17-14(12-4-2-1-3-5-12)11-16-8-6-15-13(10-16)7-9-18-15;/h1-10H,11H2;1H/q+1;/p-1 |
InChI Key |
TZDJIQPAOYGOTB-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
53885-65-7 (bromide) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
06-14C 5-phenacylthieno(3,2-c)pyridinium bromide 5-phenacylthieno(3,2-c)pyridinium chloride CH 200 CH-200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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